N-aminopyrimidine-4-carboximidamide
Overview
Description
N-aminopyrimidine-4-carboximidamide is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their significant role in biological systems, particularly as components of nucleic acids
Mechanism of Action
Target of Action
N-aminopyrimidine-4-carboximidamide, also known as Pyrimidine-4-carboximidhydrazide, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It’s known that pyrimidine derivatives exert their activity via diverse mechanisms . For instance, some pyrimidines exhibit potent anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream
Result of Action
It’s known that pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-aminopyrimidine-4-carboximidamide are not fully understood. It is known that pyrimidine derivatives play a crucial role in many biological processes . They are key components of nucleotides, which are the building blocks of DNA and RNA. Therefore, it is plausible that this compound could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The specific cellular effects of this compound are currently unknown. Given the importance of pyrimidine derivatives in cellular processes, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-aminopyrimidine-4-carboximidamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 2,4,5-trichloropyrimidine with 2-amino-N-methylbenzamide in the presence of sodium bicarbonate in ethanol, followed by further reactions to introduce the amino and carboximidamide groups . Another approach involves the use of methyl iodide in DMF under basic conditions with cesium carbonate to achieve N-methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-aminopyrimidine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium bicarbonate in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-aminopyrimidine-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-aminopyrimidine-4-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound, which serves as a core structure for many derivatives.
2,4-Diaminopyrimidine: Known for its applications in medicinal chemistry as an antimalarial agent.
N-methylpyrimidine: Used in various synthetic applications due to its reactivity.
Uniqueness
N-aminopyrimidine-4-carboximidamide stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its ability to inhibit multiple key enzymes involved in cancer cell proliferation highlights its potential as a multifunctional therapeutic agent.
Properties
IUPAC Name |
N'-aminopyrimidine-4-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFRZVPXBWKTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=NN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724773 | |
Record name | Pyrimidine-4-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18091-46-8 | |
Record name | Pyrimidine-4-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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